N,N-二甲基-2-苯乙硫酰胺

描述

N,N-Dimethyl-2-phenylethanethioamide is a compound that can be associated with various chemical research areas, including the synthesis of aromatic polyamides, polyimides, and other related compounds. Although the specific compound N,N-Dimethyl-2-phenylethanethioamide is not directly mentioned in the provided papers, the research context involves related chemical structures and functionalities that can provide insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, palladium-catalyzed reductions, and polycondensation reactions. For instance, the synthesis of triphenylamine-containing aromatic diamines involves cesium fluoride-mediated condensation and palladium-catalyzed hydrazine reduction . Similarly, the synthesis of N-phenylated aromatic polyamides is achieved through high-temperature solution polycondensation . These methods could potentially be adapted for the synthesis of N,N-Dimethyl-2-phenylethanethioamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-Dimethyl-2-phenylethanethioamide is often characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry . These studies reveal the presence of various functional groups and their arrangements, which are crucial for understanding the chemical behavior of the compounds. For example, the crystal structure analysis provides insights into the intermolecular interactions and the stability of the compounds .

Chemical Reactions Analysis

The chemical reactions involving compounds with functionalities similar to N,N-Dimethyl-2-phenylethanethioamide include the formation of complexes with metal ions , the establishment of hydrogen bonding and other non-covalent interactions , and the formation of polymeric structures . These reactions are influenced by the molecular structure and the electronic properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to N,N-Dimethyl-2-phenylethanethioamide, such as aromatic polyamides and polyimides, include high thermal stability, good solubility in organic solvents, and the ability to form flexible and transparent films . These properties are determined by the presence of aromatic rings, amide linkages, and other substituents that influence the rigidity and solubility of the polymers.

Relevant Case Studies

Case studies in the literature often focus on the synthesis and characterization of compounds with potential applications in materials science and medicinal chemistry. For example, the synthesis of benzamide derivatives with potential biological applications is reported, and these compounds are screened for their inhibitory potential against various enzymes . Another case study involves the synthesis and characterization of antipyrine derivatives, which are analyzed for their solid-state structures and intermolecular interactions .

科学研究应用

化学反应性和合成

- N,N-二甲基烯胺酮,包括类似物如N,N-二甲基-2-苯乙硫酰胺,被用作多种杂环化合物的构建块。它们显示出显著的生物学兴趣,并被探索用于开发新类别的生物活性杂环化合物,用于生物医学应用 (Gaber et al., 2017)。

在聚合物合成和处理中的应用

- 在材料科学领域,特别是在反渗透聚酰胺膜的开发中,N,N-二甲基化合物的衍生物已被使用。N,N'-二甲基-m-苯二胺(N,N'-DMMPD)被选用用于制备对氯气具有高抗性的聚酰胺膜,显示出在水处理和海水淡化技术中的潜力 (Shintani et al., 2007; Shintani et al., 2009)。

光催化应用

- N,N-二甲基化合物已被用于修饰二氧化钛纳米颗粒,以增强光催化活性。这些化合物在环境应用中显示出潜力,如在可见光下降解污染物 (Wang et al., 2015)。

生物医学应用

- 由N,N-二甲基化合物合成的水凝胶已被研究用于潜在的生物医学应用,由于其机械和光学性质,如高折射率和机械强度。这显示了它们在药物传递和组织工程等领域的潜在用途 (Kabir et al., 2014)。

药物化学探索

- 在药物化学中,已合成并评估了N,N-二甲基类似物用于生物应用。例如,N,N-二甲基化合物的苯甲酰胺衍生物已显示出在结合核苷酸蛋白靶标中的潜力,表明它们在药物化学中的相关性 (Saeed et al., 2015)。

属性

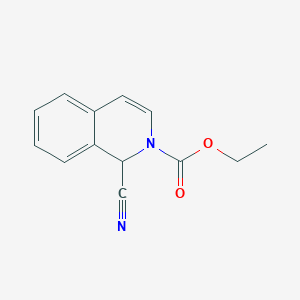

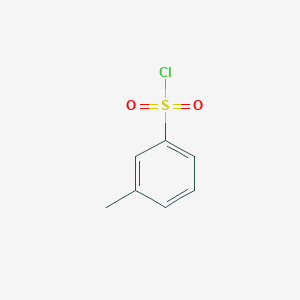

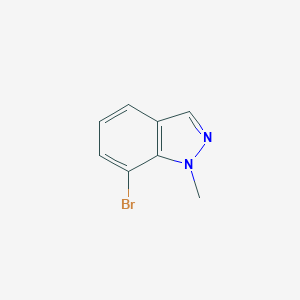

IUPAC Name |

N,N-dimethyl-2-phenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

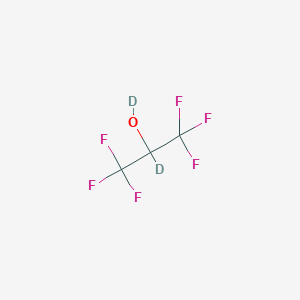

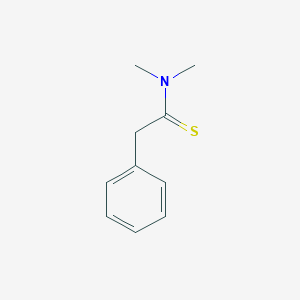

InChI=1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOKDAWGDBJTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334038 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-phenylethanethioamide | |

CAS RN |

17709-95-4 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)